3,3'-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one)
Overview
Description
3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) is a synthetic compound known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a trifluorobenzylidene group and two benzopyran-2-one moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) typically involves the condensation of 3,4,5-trifluorobenzaldehyde with 4-hydroxy-2H-1-benzopyran-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyran-2-one derivatives.
Scientific Research Applications
3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytostatic effects on cancer cell proliferation.
Medicine: Explored for its antiproliferative activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the expression of matrix metalloproteinases-2 and matrix metalloproteinases-9, which are involved in cancer cell migration and invasion . The compound’s effects are mediated through various signaling pathways, including those related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,3’-[(2-hydroxy-3-methoxyphenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one): Similar structure but with a methoxy group instead of trifluorobenzylidene.
3,3’-bis(trifluoromethyl)benzidine: Contains trifluoromethyl groups but differs in the core structure.
Uniqueness
3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) is unique due to its trifluorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(3,4,5-trifluorophenyl)methyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13F3O6/c26-14-9-11(10-15(27)21(14)28)18(19-22(29)12-5-1-3-7-16(12)33-24(19)31)20-23(30)13-6-2-4-8-17(13)34-25(20)32/h1-10,18,29-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLZNNUNTQKWPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=C(C(=C3)F)F)F)C4=C(C5=CC=CC=C5OC4=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13F3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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